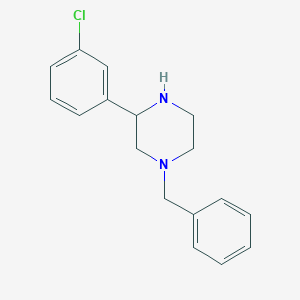

1-苄基-3-(3-氯苯基)哌嗪

描述

1-Benzylpiperazine has stimulant and euphoric properties. It is commonly used as a constituent of party pill drugs. It is a potential antidepressant and is an active metabolite of the withdrawn antidepressant drug piberaline . 1-(3-Chlorophenyl)piperazine hydrochloride is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-Benzylpiperazine (BZP) is C11H16N2 with a molecular weight of 176.3 g/mol . The molecular structure of 1-(3-chlorophenyl)piperazine (mCPP) is C10H13ClN2 with a molecular weight of 196.7 g/mol .

Chemical Reactions Analysis

BZP does not give a coloration with Marquis or Scott’s field tests, but does give a positive reaction with Nitroprusside reagent .

Physical And Chemical Properties Analysis

The substituted piperazines are dibasic amines with no stereoisomers. They are synthetic substances. BZP, normally produced commercially as the dihydrochloride (CAS: 5321-63-1), phosphate or citrate salts, is closely related to the numerous diphenylmethylpiperazines, such as cyclizine (1-diphenyl-methyl-4-methylpiperazine), which have found use as antihistamine/anti-emetic drugs .

科学研究应用

神经科学

1-BCPP 因其对中枢神经系统的潜在影响而被研究。 已知它与血清素受体相互作用,这可能使其在情绪障碍的研究和抗抑郁疗法的开发中发挥作用 .

药理学

在药理学中,1-BCPP 用作参考化合物,以了解类似化合物的药代动力学和代谢途径。 它与各种神经递质系统的相互作用对于开发新的治疗剂尤其重要 .

生物化学

在生物化学方面,1-BCPP 用作工具来研究生物体内生化途径和受体结合谱。 它有助于理解体内不同生化化合物之间的复杂相互作用 .

药物化学

1-BCPP 用于药物化学中合成具有潜在治疗益处的全新化合物。 它作为构建块用于创建可以作为各种健康状况药物的新分子 .

毒理学

在毒理学中,1-BCPP 用于研究哌嗪衍生物的毒性作用。 它对各种生物系统的影响有助于评估新药的安全特性 .

分析化学

在分析方面,1-BCPP 用于开发色谱法和质谱法等分析方法。 这些方法对于生物样品中哌嗪衍生物的检测和定量至关重要 .

环境科学

1-BCPP 及其衍生物的环境影响是另一个应用领域。 该领域的研究重点在于该化合物的生物降解性、其在环境中的持久性以及潜在的生态影响 .

材料科学

虽然不是传统的应用,但 1-BCPP 的特性可以应用于材料科学中,用于开发功能材料,特别是那些需要特定分子相互作用或在生理条件下保持稳定的材料 .

作用机制

安全和危害

Exposure to 1-Benzyl-3-(3-chlorophenyl)piperazine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

生化分析

Biochemical Properties

1-Benzyl-3-(3-chlorophenyl)piperazine plays a significant role in biochemical reactions, particularly as a ligand for various receptors. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, it has been identified as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor This interaction modulates neurotransmitter release and has implications for mood regulation and other neurological functions

Cellular Effects

The effects of 1-Benzyl-3-(3-chlorophenyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Moreover, 1-Benzyl-3-(3-chlorophenyl)piperazine may impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing energy production and utilization within cells.

Molecular Mechanism

At the molecular level, 1-Benzyl-3-(3-chlorophenyl)piperazine exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for serotonin receptors, particularly the 5-HT2C receptor, leading to receptor activation and subsequent intracellular signaling This activation can result in the inhibition or activation of various enzymes, ultimately affecting gene expression and cellular function

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzyl-3-(3-chlorophenyl)piperazine in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function, particularly in in vitro and in vivo studies, require further investigation. Preliminary data suggest that prolonged exposure to 1-Benzyl-3-(3-chlorophenyl)piperazine may lead to adaptive changes in receptor expression and signaling pathways.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-(3-chlorophenyl)piperazine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as mood regulation and anxiolytic properties . At higher doses, it can induce toxic or adverse effects, including behavioral changes and potential neurotoxicity . Understanding the dosage-dependent effects of 1-Benzyl-3-(3-chlorophenyl)piperazine is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

1-Benzyl-3-(3-chlorophenyl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1-Benzyl-3-(3-chlorophenyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within tissues is influenced by factors such as lipid solubility and protein binding, which affect its localization and accumulation in different organs.

Subcellular Localization

1-Benzyl-3-(3-chlorophenyl)piperazine exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and can interact with intracellular receptors and enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell.

属性

IUPAC Name |

1-benzyl-3-(3-chlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-8-4-7-15(11-16)17-13-20(10-9-19-17)12-14-5-2-1-3-6-14/h1-8,11,17,19H,9-10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHKCEXHUDRRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

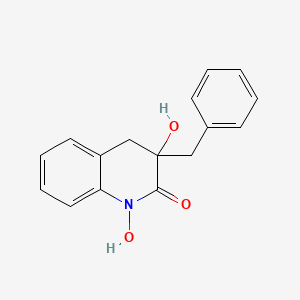

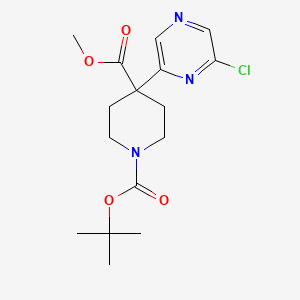

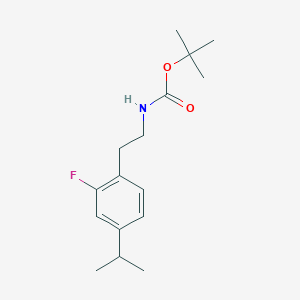

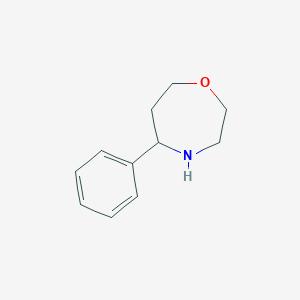

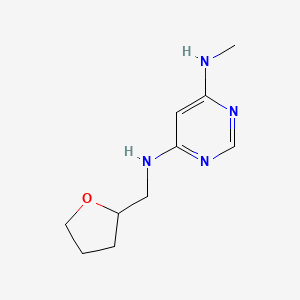

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)

![Methyl 2-{2-[(ethoxycarbonyl)amino]-4-pyridinyl}-4,5-dihydro-1,3-oxazole-4-carboxylate](/img/structure/B1468210.png)

![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)

![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)

![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetone](/img/structure/B1468225.png)

![4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid](/img/structure/B1468229.png)

![2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine](/img/structure/B1468232.png)